N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid
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Overview
Description
N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid is a complex organic compound with the molecular formula C21H23N7O5. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core, a benzoyl group, and a glutamic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid involves multiple steps, starting with the preparation of the pyrido[2,3-b]pyrazine core. This core is typically synthesized through a cyclization reaction involving a pyrrole derivative and a pyrazine derivative. The reaction conditions often include the use of hydrazine hydrate as a reagent and a suitable solvent such as ethanol .
Once the pyrido[2,3-b]pyrazine core is prepared, it is further functionalized with a benzoyl group through a Friedel-Crafts acylation reaction. This step requires the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane .
The final step involves the coupling of the benzoyl-functionalized pyrido[2,3-b]pyrazine with glutamic acid. This coupling reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to disease processes .
Comparison with Similar Compounds
N-(p-(((6,8-Diaminopyrido(2,3-b)pyrazin-2-yl)methyl)methylamino)benzoyl)glutamic acid can be compared with other similar compounds, such as:
Pyrido[2,3-b]pyrazine derivatives: These compounds share the pyrido[2,3-b]pyrazine core and exhibit similar biological activities, but differ in their functional groups and overall structure.
Benzoyl-functionalized compounds: Compounds with a benzoyl group attached to various cores, which may have different reactivity and applications.
Glutamic acid derivatives: These compounds contain the glutamic acid moiety and are used in various biochemical and medicinal applications.
Properties
CAS No. |
34561-27-8 |
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Molecular Formula |
C21H23N7O5 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(6,8-diaminopyrido[2,3-b]pyrazin-2-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O5/c1-28(10-12-9-24-19-18(25-12)14(22)8-16(23)27-19)13-4-2-11(3-5-13)20(31)26-15(21(32)33)6-7-17(29)30/h2-5,8-9,15H,6-7,10H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27)/t15-/m0/s1 |
InChI Key |
UGWODJDIYOBPOW-HNNXBMFYSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=CC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=CC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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